Cas no 24242-17-9 (5-(aminocarbonyl)-3-Pyridinecarboxylic acid)

5-(Aminocarbonyl)-3-pyridinecarboxylic acid is a pyridine derivative with both carboxylic acid and amide functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its bifunctional structure allows for selective reactivity, enabling modifications at either the carboxyl or amide group for the synthesis of heterocyclic compounds or bioactive molecules. The compound exhibits good stability under standard conditions and is soluble in polar solvents, facilitating its use in aqueous or organic reaction systems. It is particularly valuable in medicinal chemistry for the development of nicotinic acid derivatives or as a precursor for ligands in coordination chemistry. Its purity and consistent performance make it suitable for research and industrial-scale applications.
5-(aminocarbonyl)-3-Pyridinecarboxylic acid structure
24242-17-9 structure
商品名:5-(aminocarbonyl)-3-Pyridinecarboxylic acid
CAS番号:24242-17-9
MF:C7H6N2O3
メガワット:166.13414
CID:289928
PubChem ID:336682

5-(aminocarbonyl)-3-Pyridinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(aminocarbonyl)-3-Pyridinecarboxylic acid
    • 3-Pyridinecarboxylicacid, 5-(aminocarbonyl)-
    • 5-carbamoylnicotinic acid
    • 5-carbamoylpyridine-3-carboxylic acid
    • 5-carbamoyl-nicotinic acid
    • 5-Carbamoyl-nicotinsaeure
    • AC1L7K4M
    • CTK1A7607
    • NSC351672
    • SureCN1242033
    • DTXSID20319909
    • 5-Carbamoylnicotinicacid
    • EN300-44993
    • 5-carboxamidonicotinic acid
    • NSC-351672
    • FT-0764402
    • 24242-17-9
    • SCHEMBL1242033
    • AKOS023098450
    • BS-25388
    • Z451348038
    • SRIRTFSQYOUBGL-UHFFFAOYSA-N
    • インチ: InChI=1S/C7H6N2O3/c8-6(10)4-1-5(7(11)12)3-9-2-4/h1-3H,(H2,8,10)(H,11,12)
    • InChIKey: SRIRTFSQYOUBGL-UHFFFAOYSA-N
    • ほほえんだ: NC(C1=CN=CC(C(O)=O)=C1)=O

計算された属性

  • せいみつぶんしりょう: 166.03788
  • どういたいしつりょう: 166.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 密度みつど: 1.458
  • ふってん: 440.6°Cat760mmHg
  • フラッシュポイント: 220.3°C
  • 屈折率: 1.623
  • PSA: 93.28
  • LogP: 0.57900

5-(aminocarbonyl)-3-Pyridinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-44993-0.05g
5-carbamoylpyridine-3-carboxylic acid
24242-17-9 95%
0.05g
$84.0 2023-04-20
Enamine
EN300-44993-0.25g
5-carbamoylpyridine-3-carboxylic acid
24242-17-9 95%
0.25g
$178.0 2023-04-20
Enamine
EN300-44993-0.5g
5-carbamoylpyridine-3-carboxylic acid
24242-17-9 95%
0.5g
$281.0 2023-04-20
Aaron
AR007ONH-250mg
3-Pyridinecarboxylicacid, 5-(aminocarbonyl)-
24242-17-9 95%
250mg
$270.00 2025-02-11
Aaron
AR007ONH-50mg
3-Pyridinecarboxylicacid, 5-(aminocarbonyl)-
24242-17-9 95%
50mg
$141.00 2025-04-01
Aaron
AR007ONH-100mg
3-Pyridinecarboxylicacid, 5-(aminocarbonyl)-
24242-17-9 95%
100mg
$197.00 2025-04-01
1PlusChem
1P007OF5-1g
3-Pyridinecarboxylicacid, 5-(aminocarbonyl)-
24242-17-9 95%
1g
$507.00 2024-05-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17167-5.0g
5-carbamoylpyridine-3-carboxylic acid
24242-17-9 95%
5.0g
¥4798.0000 2024-08-03
Aaron
AR007ONH-5g
3-Pyridinecarboxylicacid, 5-(aminocarbonyl)-
24242-17-9 95%
5g
$2081.00 2023-12-14
A2B Chem LLC
AD57441-1g
5-Carbamoylpyridine-3-carboxylic acid
24242-17-9 98%
1g
$402.00 2024-04-20

5-(aminocarbonyl)-3-Pyridinecarboxylic acid 関連文献

5-(aminocarbonyl)-3-Pyridinecarboxylic acidに関する追加情報

Introduction to 5-(aminocarbonyl)-3-Pyridinecarboxylic acid (CAS No: 24242-17-9)

5-(aminocarbonyl)-3-Pyridinecarboxylic acid, with the chemical identifier CAS No: 24242-17-9, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its versatile structural framework and potential applications in drug development. The compound features a pyridine core, which is a common motif in many bioactive molecules, combined with functional groups that enhance its reactivity and utility in synthetic chemistry.

The pyridinecarboxylic acid moiety in the name underscores the presence of a carboxylic acid group attached to a pyridine ring, making it a valuable intermediate in the synthesis of more complex molecules. The aminocarbonyl group further contributes to its chemical diversity, providing opportunities for further functionalization and derivatization. These features make 5-(aminocarbonyl)-3-Pyridinecarboxylic acid a compound of interest for researchers exploring novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The pyridine scaffold is particularly favored due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The structural flexibility of 5-(aminocarbonyl)-3-Pyridinecarboxylic acid allows for the design of molecules that can modulate enzyme activity, receptor binding, and other critical biological processes.

One of the most compelling aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. Researchers have been exploring pyridine-based compounds as kinase inhibitors due to their ability to bind tightly to the ATP-binding site of these enzymes. The 5-(aminocarbonyl)-3-Pyridinecarboxylic acid structure provides a scaffold that can be modified to enhance binding affinity and selectivity against specific kinases.

Recent studies have demonstrated the utility of derivatives of 5-(aminocarbonyl)-3-Pyridinecarboxylic acid in inhibiting tyrosine kinases, which are overactive in many cancer types. By incorporating additional functional groups such as halogens or alkyl chains, researchers have been able to fine-tune the properties of these derivatives, leading to improved pharmacokinetic profiles and reduced side effects. These findings highlight the importance of 5-(aminocarbonyl)-3-Pyridinecarboxylic acid as a building block for next-generation anticancer agents.

Beyond its applications in oncology, 5-(aminocarbonyl)-3-Pyridinecarboxylic acid has shown promise in other therapeutic areas. For instance, it has been investigated as a precursor for compounds targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyridine ring can interact with amyloid-beta plaques and alpha-synuclein aggregates, which are hallmark pathological features of these diseases. By modifying the structure of 5-(aminocarbonyl)-3-Pyridinecarboxylic acid, researchers aim to develop molecules that can prevent or reverse these pathological processes.

The synthesis of 5-(aminocarbonyl)-3-Pyridinecarboxylic acid itself is an area of active interest. Various synthetic routes have been developed, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of malonic esters with pyridine derivatives followed by hydrolysis and decarboxylation. These methods leverage well-established organic reactions and provide access to high-quality starting materials for further derivatization.

In conclusion, 5-(aminocarbonyl)-3-Pyridinecarboxylic acid (CAS No: 24242-17-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:24242-17-9)5-(aminocarbonyl)-3-Pyridinecarboxylic acid
A1239491
清らかである:99%
はかる:10g
価格 ($):1591